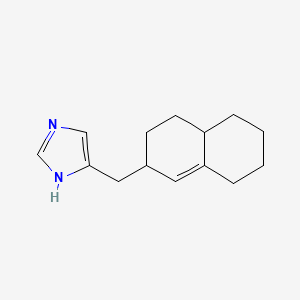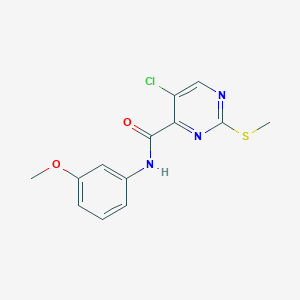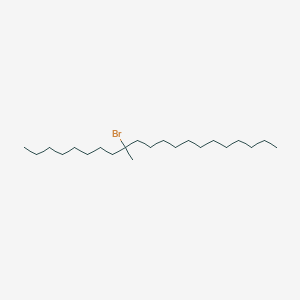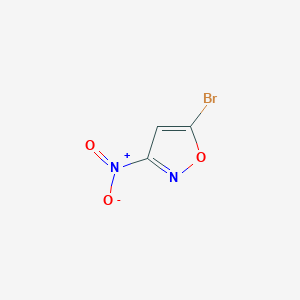
4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole is a complex organic compound with a unique structure that combines a naphthalene derivative with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 2-naphthalenemethanol, undergoes hydrogenation to form 2,3,4,4A,5,6,7,8-octahydronaphthalen-2-ylmethanol.
Imidazole ring formation: The naphthalene derivative is then reacted with imidazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation and subsequent reactions with imidazole, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The naphthalene derivative may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: A precursor in the synthesis of the target compound.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: A structurally related compound with different functional groups.
Diterpenoids: A class of compounds with similar structural features but different biological activities.
Uniqueness
4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole is unique due to its combination of a naphthalene derivative and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-(2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C14H20N2/c1-2-4-13-7-11(5-6-12(13)3-1)8-14-9-15-10-16-14/h7,9-12H,1-6,8H2,(H,15,16) |
InChI Key |
OTDHLPUTOHIFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(CCC2C1)CC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)



![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(8-quinolinyl)acetamide](/img/structure/B13351933.png)
![4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13351941.png)
![(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13351955.png)

![Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B13351961.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)


